molecular formula C16H22O2Si B1613444 Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane CAS No. 196106-30-6

Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane

Cat. No.: B1613444
CAS No.: 196106-30-6
M. Wt: 274.43 g/mol
InChI Key: PMTUMDNRSCUUES-UHFFFAOYSA-N
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Description

Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane is an organosilicon compound that features a silane group bonded to a phenyl ring, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane typically involves the reaction of a phenylacetylene derivative with a silane reagent in the presence of a catalyst. One common method involves the use of a palladium-catalyzed coupling reaction, where the phenylacetylene derivative is reacted with trimethylsilyl chloride in the presence of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The phenyl ring can be reduced under hydrogenation conditions.

    Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various organosilicon compounds

Scientific Research Applications

Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Employed in the development of novel materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules .

Mechanism of Action

The mechanism of action of Trimethyl((2-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)ethynyl)silane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the silane group can form bonds with nucleophilic centers. These interactions can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl((2-(tetrahydro-2H-pyran-2-yloxy)phenyl)ethynyl)silane: Similar structure but with different substituents.

    Tetrahydropyran derivatives: Compounds with a tetrahydropyran ring and various functional groups.

    Phenylacetylene derivatives: Compounds with a phenyl ring and an ethynyl group .

Properties

IUPAC Name

trimethyl-[2-[2-(oxan-2-yloxy)phenyl]ethynyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2Si/c1-19(2,3)13-11-14-8-4-5-9-15(14)18-16-10-6-7-12-17-16/h4-5,8-9,16H,6-7,10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTUMDNRSCUUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627011
Record name Trimethyl({2-[(oxan-2-yl)oxy]phenyl}ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196106-30-6
Record name Trimethyl({2-[(oxan-2-yl)oxy]phenyl}ethynyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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